molecular formula C22H27ClFN3O2S B2425503 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride CAS No. 1216750-58-1

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride

Cat. No.: B2425503
CAS No.: 1216750-58-1
M. Wt: 451.99
InChI Key: SDEYGXXNGOCLOJ-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O2S and its molecular weight is 451.99. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S.ClH/c1-15(2)28-18-9-6-16(7-10-18)21(27)26(13-5-12-25(3)4)22-24-19-11-8-17(23)14-20(19)29-22;/h6-11,14-15H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYGXXNGOCLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClFN4OSC_{20}H_{22}ClFN_{4}OS with a molecular weight of approximately 451.0 g/mol. Its structure features a dimethylamino propyl group, a fluorinated benzothiazole moiety, and an isopropoxy group, contributing to its unique biological properties.

Property Value
Molecular FormulaC20H22ClFN4OSC_{20}H_{22}ClFN_{4}OS
Molecular Weight451.0 g/mol
CAS Number1215817-21-2

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The presence of the dimethylamino group is believed to enhance membrane permeability, facilitating the compound's uptake into bacterial cells, thus increasing its efficacy against various strains.

Antibacterial Activity

Studies have shown that this compound demonstrates activity against several bacterial strains, including:

  • Clostridioides difficile
  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in Bioinorganic Chemistry evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial potency, suggesting that the fluorinated moiety plays a critical role in enhancing biological activity .
  • Mechanistic Insights : Another research article highlighted the interaction of this compound with bacterial enzymes, demonstrating its ability to inhibit key metabolic pathways in bacteria. This inhibition leads to reduced bacterial growth and viability .
  • Comparative Analysis : A comparative study involving structurally similar compounds showed that those with fluorinated substitutions exhibited superior antibacterial activity compared to their non-fluorinated counterparts. This finding underscores the importance of specific functional groups in determining biological efficacy .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters, including solvent selection (e.g., THF or dioxane), temperature gradients, and stoichiometric ratios. Multi-step protocols often involve coupling the benzo[d]thiazole core with substituted benzamide precursors under reflux conditions, followed by purification via column chromatography or recrystallization. Reaction progress should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For example, intermediate purification with ethanol recrystallization improves purity, while spectroscopic validation (NMR, MS) ensures structural fidelity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying bond connectivity and substituent positions. Mass spectrometry (MS) confirms molecular weight, while HPLC quantifies purity (>95% is typical for pharmacological studies). Infrared (IR) spectroscopy can identify functional groups like amides or fluorinated aromatic systems. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. How can researchers design initial biological activity screens for this compound in oncology or antimicrobial contexts?

Methodological Answer: Prioritize in vitro assays targeting pathways relevant to the compound’s structural motifs. For oncology, kinase inhibition assays (e.g., EGFR or VEGFR) and cell viability tests (MTT or ATP-based assays) using cancer cell lines are recommended. For antimicrobial studies, broth microdilution assays against Gram-positive/negative bacteria or fungal strains can screen for minimum inhibitory concentrations (MICs). Dose-response curves and IC₅₀ calculations should accompany these screens .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted using analogs of this compound?

Methodological Answer: SAR studies require synthesizing analogs with systematic substitutions (e.g., replacing fluorine with chlorine or varying the dimethylamino group). Biological testing across assays (e.g., kinase inhibition, cytotoxicity) identifies critical functional groups. For instance, highlights analogs like N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride (CAS 1216677-94-9), where the nitro group enhances antitumor activity. Statistical tools like multivariate regression can correlate structural features with activity .

Q. What methodological approaches are recommended to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Use orthogonal assays:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS.
  • Proteomic/metabolomic analysis : Identify off-target interactions or pathway crosstalk.
  • Formulation adjustments : Improve solubility using co-solvents (e.g., PEG) or nanoparticle encapsulation to enhance in vivo efficacy .

Q. What role can computational chemistry play in predicting biological targets or optimizing synthesis pathways?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict optimal conditions (e.g., solvent effects, catalytic intermediates). Molecular docking (AutoDock Vina, Schrödinger) screens potential protein targets by simulating ligand-receptor interactions. For synthesis, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.